Bradykinin potentiator B

Vue d'ensemble

Description

Le potentiateur de bradykinine B est un peptide dérivé du venin de certaines espèces de serpents, en particulier du Bothrops jararaca. Il est connu pour sa capacité à amplifier les effets de la bradykinine, un peptide qui provoque la dilatation des vaisseaux sanguins et abaisse la pression artérielle. Le potentiateur de bradykinine B a suscité un intérêt considérable en raison de ses applications thérapeutiques potentielles, notamment dans le traitement de l'hypertension et des maladies cardiovasculaires .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du potentiateur de bradykinine B implique la synthèse peptidique en phase solide (SPPS), une méthode couramment utilisée pour la production de peptides. Le processus commence par la fixation de l'acide aminé C-terminal à une résine solide. Les acides aminés suivants sont ajoutés séquentiellement par une série d'étapes de couplage et de déprotection. Le produit final est clivé de la résine et purifié par chromatographie liquide haute performance (HPLC) .

Méthodes de production industrielle : La production industrielle du potentiateur de bradykinine B suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Le processus implique des synthétiseurs peptidiques automatisés qui peuvent gérer plusieurs réactions simultanément. L'utilisation de techniques de purification avancées, telles que la HPLC préparative, garantit la haute pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le potentiateur de bradykinine B subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut se produire au niveau des résidus de méthionine, conduisant à la formation de méthionine sulfoxyde.

Réduction : Les ponts disulfures présents dans le peptide peuvent être réduits en groupes thiols libres.

Substitution : Les résidus d'acides aminés dans le peptide peuvent être substitués par d'autres acides aminés pour modifier ses propriétés.

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène ou d'autres agents oxydants.

Réduction : Dithiothréitol (DTT) ou tris(2-carboxyethyl)phosphine (TCEP).

Substitution : Dérivés d'acides aminés et réactifs de couplage tels que le N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt).

Principaux produits formés :

Oxydation : Peptides contenant de la méthionine sulfoxyde.

Réduction : Peptides avec des groupes thiols libres.

Substitution : Peptides modifiés avec des séquences d'acides aminés modifiées.

4. Applications de la recherche scientifique

Le potentiateur de bradykinine B a un large éventail d'applications en recherche scientifique :

Chimie : Utilisé comme outil pour étudier la synthèse et la modification des peptides.

Biologie : Investigué pour son rôle dans la modulation de l'activité de la bradykinine et ses effets sur la régulation de la pression artérielle.

Médecine : Exploré comme agent thérapeutique potentiel pour l'hypertension et les maladies cardiovasculaires.

5. Mécanisme d'action

Le potentiateur de bradykinine B amplifie les effets de la bradykinine en inhibant l'activité de l'enzyme de conversion de l'angiotensine (ECA). Cette inhibition empêche la dégradation de la bradykinine, ce qui conduit à des niveaux accrus de bradykinine dans la circulation sanguine. Les niveaux élevés de bradykinine entraînent une vasodilatation, une diminution de la pression artérielle et une amélioration du flux sanguin. Les principales cibles moléculaires du potentiateur de bradykinine B sont les récepteurs B1 et B2 de la bradykinine, qui médient ses effets physiologiques .

Applications De Recherche Scientifique

Bradykinin potentiator B has a wide range of scientific research applications:

Chemistry: Used as a tool to study peptide synthesis and modification.

Biology: Investigated for its role in modulating bradykinin activity and its effects on blood pressure regulation.

Medicine: Explored as a potential therapeutic agent for hypertension and cardiovascular diseases.

Mécanisme D'action

Bradykinin potentiator B enhances the effects of bradykinin by inhibiting the activity of angiotensin-converting enzyme (ACE). This inhibition prevents the degradation of bradykinin, leading to increased levels of bradykinin in the bloodstream. The elevated bradykinin levels result in vasodilation, reduced blood pressure, and improved blood flow. The primary molecular targets of this compound are the bradykinin B1 and B2 receptors, which mediate its physiological effects .

Comparaison Avec Des Composés Similaires

Le potentiateur de bradykinine B est unique en sa capacité à potentialiser les effets de la bradykinine. Des composés similaires comprennent :

Potentiateur de bradykinine A : Un autre peptide du venin de serpent ayant des propriétés similaires mais une séquence d'acides aminés différente.

Inhibiteurs de l'enzyme de conversion de l'angiotensine : Des médicaments tels que le captopril et l'énalapril qui inhibent également l'ECA mais sont chimiquement distincts du potentiateur de bradykinine B.

Kallidine : Un peptide apparenté à la bradykinine qui agit également sur les récepteurs de la bradykinine mais a des effets physiologiques différents

Le potentiateur de bradykinine B se distingue par son origine naturelle et sa séquence spécifique, qui confèrent des propriétés uniques et des avantages thérapeutiques potentiels.

Propriétés

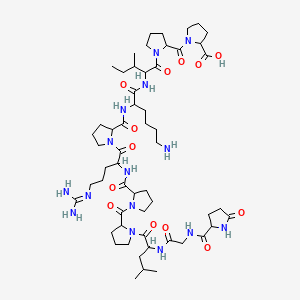

IUPAC Name |

1-[1-[2-[[6-amino-2-[[1-[5-(diaminomethylideneamino)-2-[[1-[1-[4-methyl-2-[[2-[(5-oxopyrrolidine-2-carbonyl)amino]acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H91N15O13/c1-5-33(4)45(54(82)70-28-12-19-41(70)53(81)71-29-13-20-42(71)55(83)84)66-47(75)34(14-6-7-23-57)64-48(76)38-16-9-25-67(38)50(78)36(15-8-24-60-56(58)59)65-49(77)39-17-10-26-68(39)52(80)40-18-11-27-69(40)51(79)37(30-32(2)3)63-44(73)31-61-46(74)35-21-22-43(72)62-35/h32-42,45H,5-31,57H2,1-4H3,(H,61,74)(H,62,72)(H,63,73)(H,64,76)(H,65,77)(H,66,75)(H,83,84)(H4,58,59,60) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXGBFZMUUPNIBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CC(C)C)NC(=O)CNC(=O)C6CCC(=O)N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H91N15O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1182.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30892-86-5 | |

| Record name | Bradykinin potentiator B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030892865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bradykinin potentiator B | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

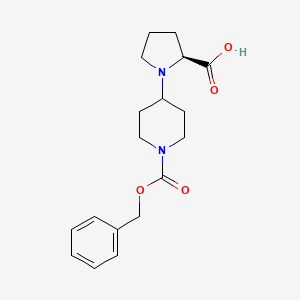

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

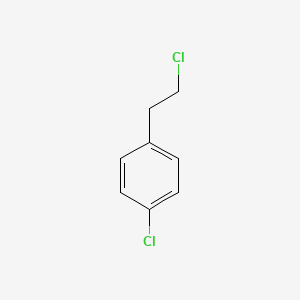

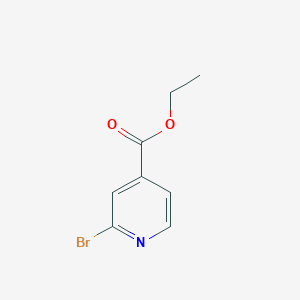

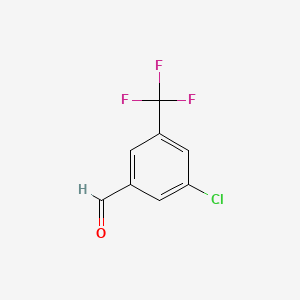

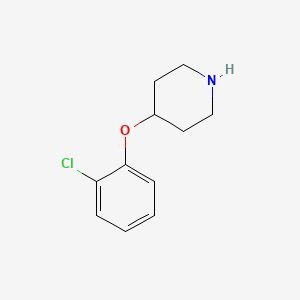

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1587330.png)

![2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1587333.png)